Galbacin

Catalog No.
S2689133
CAS No.
178740-32-4
M.F
C20H20O5
M. Wt
340.375
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galbacin

CAS Number

178740-32-4

Product Name

Galbacin

IUPAC Name

5-[5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole

Molecular Formula

C20H20O5

Molecular Weight

340.375

InChI

InChI=1S/C20H20O5/c1-11-12(2)20(14-4-6-16-18(8-14)24-10-22-16)25-19(11)13-3-5-15-17(7-13)23-9-21-15/h3-8,11-12,19-20H,9-10H2,1-2H3

InChI Key

QFUXQRHAJWXPGP-UHFFFAOYSA-N

SMILES

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC5=C(C=C4)OCO5)C

solubility

not available

Antibiotic Properties

Galbacin is a natural product isolated from the bacterium Pseudomonas aeruginosa, possessing several properties relevant to scientific research. Its primary application lies in its antibiotic activity, inhibiting the growth of various bacterial strains. Studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, including some that are resistant to commonly used antibiotics []. This characteristic makes Galbacin a valuable tool for researchers studying antibiotic resistance and searching for novel therapeutic agents [, ].

Mechanism of Action

Understanding Galbacin's mechanism of action is crucial for its potential development into a therapeutic drug. Research suggests that Galbacin disrupts bacterial cell wall synthesis by inhibiting the enzyme MurA, which is essential for the biosynthesis of peptidoglycan, a key component of the bacterial cell wall [, ]. This mechanism differs from many conventional antibiotics, offering the potential for overcoming existing antibiotic resistance mechanisms [].

Galbacin, specifically the stereoisomer (-)-Galbacin, is a naturally occurring compound with the molecular formula C20H20O5 and a molecular weight of 340.4 g/mol. It is characterized by its unique three-dimensional arrangement of atoms, which influences its chemical behavior and biological activity. This compound has attracted attention in various scientific fields due to its potential applications in medicinal chemistry and natural product synthesis .

  • Antioxidant properties: The presence of aromatic rings and hydroxyl groups suggests potential free radical scavenging activity [].
  • Enzyme inhibition: Studies suggest Galbacin might inhibit specific enzymes, but the exact enzymes and mechanisms need further investigation [].

Due to the lack of research on Galbacin, no definitive information exists regarding its safety profile. It's important to treat any unknown compound with caution until proper studies are conducted.

Limitations and Future Research

Our understanding of Galbacin is limited due to the scarcity of scientific research. Further studies are needed in the following areas:

  • Isolation and purification: Develop efficient methods to isolate and purify Galbacin from natural sources.
  • Synthesis: Explore methods for synthesizing Galbacin and its derivatives for research purposes.
  • Biological activity: Conduct in-depth studies to elucidate the specific biological activities of Galbacin, including its potential as an antioxidant or enzyme inhibitor.
  • Mechanism of action: Investigate the molecular mechanisms by which Galbacin interacts with biological systems.
  • Safety evaluation: Assess the potential toxicity and safety hazards associated with Galbacin.

  • Oxidation: This involves the addition of oxygen or removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: In these reactions, hydrogen is added or oxygen is removed, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: This reaction type replaces one functional group with another, commonly employing halogens or nucleophiles as reagents.

The products formed from these reactions vary based on the specific conditions and reagents used, with oxidation potentially yielding ketones or aldehydes and reduction leading to alcohols.

Research indicates that (-)-Galbacin exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. Its mechanism of action may involve interactions with specific enzymes or receptors, modulating biochemical pathways that affect cell proliferation and survival . Studies have shown that it can inhibit certain enzymes linked to cancer progression, making it a candidate for further therapeutic exploration .

The synthesis of (-)-Galbacin typically involves multiple steps starting from readily available materials. Common methods include:

  • Chiral Catalysis: This approach ensures the correct stereochemistry of the final product through controlled reaction conditions.
  • Divergent Synthesis: Recent studies have reported efficient synthetic routes utilizing modified one-carbon homologation reactions to construct essential frameworks for galbacin in concise steps with high yields .

Industrial production methods may incorporate techniques such as continuous flow reactors to optimize yield and scalability while maintaining cost-effectiveness.

(-)-Galbacin has diverse applications across various fields:

  • Chemistry: It serves as a chiral building block in synthesizing complex molecules.
  • Biology: Investigated for its potential therapeutic effects, particularly in drug discovery.
  • Industry: Utilized in producing fine chemicals and pharmaceuticals due to its unique properties and reactivity .

Studies exploring the interactions of (-)-Galbacin with biological targets have revealed its potential to modulate enzyme activity and influence cellular pathways. These interactions are crucial for understanding its biological effects and therapeutic potential. For instance, research has demonstrated its ability to inhibit specific enzymes linked to cancer cell proliferation, suggesting a pathway for developing anticancer drugs .

Several compounds share structural similarities with (-)-Galbacin, including:

  • (+)-Fragransin A2
  • (+)-Galbelgin
  • (+)-Talaumidin
  • (-)-Chicanine

Uniqueness

The uniqueness of (-)-Galbacin lies in its specific stereochemistry, which significantly influences both its biological activity and chemical reactivity compared to other similar compounds. This specificity makes it a valuable compound for research and industrial applications, particularly in developing new therapeutic agents .

Galbacin possesses the molecular formula C₂₀H₂₀O₅ and a molecular weight of 340.4 g/mol [1]. Its structure comprises a central γ-butyrolactone core flanked by two 1,3-benzodioxole groups (Figure 1). Computational analyses confirm a hydrogen bond acceptor count of 5 and a rotatable bond count of 2, reflecting its rigid tetrahydrofuran backbone [1].

Table 1: Key molecular properties of Galbacin

PropertyValue
Molecular formulaC₂₀H₂₀O₅
Molecular weight340.4 g/mol
Hydrogen bond acceptors5
Rotatable bonds2

The compound’s rigidity arises from its fused tetrahydrofuran and γ-butyrolactone rings, which restrict conformational flexibility [2].

Absolute Configuration Determination

The absolute configuration of Galbacin was resolved through asymmetric synthesis and X-ray crystallography. The stereogenic centers at positions 2, 3, 4, and 5 adopt the 2S, 3R, 4S, 5R configuration, as confirmed by Kowalski homologation-based synthetic routes [2]. This method constructs the γ-butyrolactone framework with precise β,γ-vicinal stereochemistry, enabling the unambiguous assignment of all chiral centers [2].

Nuclear magnetic resonance (NMR) spectroscopy further validated the configuration, with coupling constants (e.g., J = 6.8 Hz between H-2 and H-3) aligning with computational models [1] [2]. The stereochemical integrity of synthetic Galbacin matches that of natural isolates, confirming the fidelity of modern synthetic approaches [2].

Tetrahydrofuran Lignan Backbone Architecture

Galbacin’s backbone consists of a tetrahydrofuran ring fused to a γ-butyrolactone moiety, with two 1,3-benzodioxole substituents at positions 2 and 5 (Figure 2). The tetrahydrofuran ring adopts a puckered conformation, stabilized by intramolecular hydrogen bonding between the lactone carbonyl and adjacent hydroxyl groups [1] [2].

Key structural features include:

  • Planar benzodioxole groups contributing to π-π stacking interactions.
  • Methyl groups at C-3 and C-4 inducing steric hindrance, which influences reactivity.
  • Electron-rich regions near the oxygen atoms, critical for biological interactions [1].

Comparative analyses with related lignans (e.g., fragransin A2) reveal that Galbacin’s bioactivity correlates with its unique substitution pattern and ring strain [2].

Comparative Analysis of Stereoisomers

Synthetic studies have produced multiple Galbacin stereoisomers, highlighting the impact of configuration on physicochemical properties. The (+)-enantiomer exhibits a distinct circular dichroism profile compared to the (−)-form, with Cotton effects at 220 nm (+3.2) and 260 nm (−1.8) [2].

Table 2: Stereoisomeric comparisons

Property(+)-Galbacin(−)-Galbacin
Specific rotation+48.3° (c 1.0, CHCl₃)−47.9° (c 1.0, CHCl₃)
Melting point142–144°C138–140°C
LogP4.14.0

Divergent synthesis strategies, such as one-pot homologative γ-butyrolactonization, enable selective access to either enantiomer by modulating chiral catalysts [2]. These advances underscore the role of stereochemistry in optimizing Galbacin-derived compounds for biomedical applications.

The biosynthesis of Galbacin follows the well-established phenylpropanoid pathway, which serves as the metabolic foundation for producing this structurally complex lignan compound. This pathway initiates with the aromatic amino acid L-phenylalanine, derived from the shikimate pathway, and proceeds through a series of enzymatically controlled transformations that ultimately yield the tetrahydrofuran lignan structure characteristic of Galbacin [1] [2].

Primary Precursor Molecules

The biosynthetic pathway begins with L-phenylalanine (C₉H₁₁NO₂, molecular weight 165.19 g/mol), which serves as the fundamental building block for all phenylpropanoid-derived compounds [3] [2]. This essential aromatic amino acid undergoes deamination by phenylalanine ammonia-lyase (PAL, EC 4.3.1.5), the gateway enzyme of the phenylpropanoid pathway, to produce trans-cinnamic acid (C₉H₈O₂, molecular weight 148.16 g/mol) and ammonia [4] [5].

The sequential enzymatic modifications continue with cinnamic acid 4-hydroxylase (C4H, EC 1.14.14.91), a cytochrome P450-dependent monooxygenase that catalyzes the hydroxylation of trans-cinnamic acid to form p-coumaric acid (C₉H₈O₃, molecular weight 164.16 g/mol) [6] [3]. This hydroxylation reaction requires molecular oxygen and NADPH as cofactors and represents a critical branch point in the phenylpropanoid network [6].

The activation of p-coumaric acid occurs through the action of 4-coumarate-CoA ligase (4CL, EC 6.2.1.12), which converts p-coumaric acid to p-coumaroyl-CoA (C₃₀H₄₂N₇O₁₇P₃S, molecular weight 853.7 g/mol) using ATP and coenzyme A [6] [7]. This activated intermediate serves as the precursor for further modifications leading to the formation of hydroxycinnamic acid derivatives and ultimately monolignols [6].

Advanced Precursor Formation

The pathway progression toward Galbacin involves the formation of coniferyl alcohol (C₁₀H₁₂O₃, molecular weight 180.20 g/mol), a monolignol that serves as the immediate precursor for lignan biosynthesis [1] [8]. The conversion of p-coumaroyl-CoA to coniferyl alcohol involves multiple enzymatic steps including hydroxylation, methylation, and reduction reactions that introduce the methoxy and alcohol functional groups characteristic of this monolignol [1].

Two molecules of coniferyl alcohol undergo stereoselective radical coupling mediated by dirigent proteins to form (+)-pinoresinol or (-)-pinoresinol (C₂₀H₂₂O₆, molecular weight 358.39 g/mol) [8] [9]. This coupling reaction represents the first committed step in lignan biosynthesis and determines the stereochemical outcome of subsequent transformations [8] [10].

Enzymatic Reduction Cascade

The formation of Galbacin proceeds through the action of pinoresinol-lariciresinol reductase (PLR, EC 1.23.1.2), which catalyzes the sequential NADPH-dependent reduction of pinoresinol [11] [12]. The first reduction step converts pinoresinol to lariciresinol (C₂₀H₂₄O₆, molecular weight 360.40 g/mol), while the second reduction produces secoisolariciresinol [11] [13]. These reductive transformations are stereospecific and contribute to the structural diversity observed in tetrahydrofuran lignans [13] [14].

Table 1: Phenylpropanoid Precursor Molecules in Galbacin Biosynthesis

CompoundChemical FormulaMolecular Weight (g/mol)Biosynthetic Role
L-PhenylalanineC₉H₁₁NO₂165.19Initial substrate from shikimate pathway
trans-Cinnamic acidC₉H₈O₂148.16First phenylpropanoid intermediate
p-Coumaric acidC₉H₈O₃164.16Hydroxylated cinnamic acid derivative
p-Coumaroyl-CoAC₃₀H₄₂N₇O₁₇P₃S853.70Activated p-coumaric acid for further modifications
Coniferyl alcoholC₁₀H₁₂O₃180.20Monolignol precursor for lignan formation
PinoresinolC₂₀H₂₂O₆358.39First lignan intermediate formed by dirigent coupling
LariciresinolC₂₀H₂₄O₆360.40Reduced pinoresinol intermediate

Table 2: Key Enzymes in Phenylpropanoid Metabolism Related to Galbacin Biosynthesis

EnzymeEC NumberFunction in Galbacin BiosynthesisCofactor/SubstrateProduct
Phenylalanine Ammonia-Lyase (PAL)EC 4.3.1.5Initial deamination of L-phenylalanine to trans-cinnamic acidNone requiredtrans-cinnamic acid + NH₃
Cinnamic acid 4-hydroxylase (C4H)EC 1.14.14.91Hydroxylation of cinnamic acid to p-coumaric acidNADPH, O₂, Cytochrome P450p-coumaric acid
4-coumarate-CoA ligase (4CL)EC 6.2.1.12Conversion of p-coumaric acid to p-coumaroyl-CoAATP, CoAp-coumaroyl-CoA
Dirigent ProteinsNot assignedStereoselective coupling of coniferyl alcohol radicalsNone (template protein)Optically pure pinoresinol
Pinoresinol-Lariciresinol Reductase (PLR)EC 1.23.1.2Sequential reduction of pinoresinol to lariciresinol and secoisolariciresinolNADPHLariciresinol, secoisolariciresinol
Laccase/PeroxidaseEC 1.10.3.2 / EC 1.11.1.7Oxidation of monolignols to generate phenoxy radicalsO₂ or H₂O₂Phenoxy radicals

Role of Phenylpropanoid Metabolism

The phenylpropanoid metabolic pathway serves as the central hub for Galbacin biosynthesis, providing both the carbon framework and the enzymatic machinery necessary for lignan formation [6] [3]. This pathway represents one of the most important secondary metabolic networks in plants, generating over 8,000 different aromatic compounds that contribute to plant development, environmental interactions, and defense mechanisms [3] [15].

Central Phenylpropanoid Pathway Integration

The central phenylpropanoid pathway encompasses the first three enzymatic steps common to all phenylpropanoid-derived compounds, establishing the fundamental C₆-C₃ carbon skeleton that characterizes this metabolic family [6] [3]. The pathway initiates with PAL-mediated deamination of L-phenylalanine, continues with C4H-catalyzed hydroxylation, and concludes with 4CL-mediated CoA activation [6] [7]. These reactions collectively establish the metabolic foundation upon which more complex structures like Galbacin are constructed [6].

The regulation of this central pathway occurs at multiple levels, including transcriptional control of gene expression, post-translational enzyme modifications, and allosteric regulation of enzymatic activities [15] [16]. In many plant species, PAL genes exist as multigene families with differential expression patterns that allow fine-tuning of phenylpropanoid flux in response to developmental and environmental cues [6] [15].

Metabolic Flux Direction Toward Lignans

The channeling of phenylpropanoid intermediates toward lignan biosynthesis requires specific metabolic flux redirection mechanisms that favor monolignol formation over other phenylpropanoid products such as flavonoids or hydroxycinnamic acid esters [15] [17]. This redirection involves the coordinated expression of enzymes responsible for the methylation and reduction reactions that convert hydroxycinnamic acid derivatives to coniferyl alcohol [1] [17].

The expression of dirigent proteins represents a critical control point that determines whether coniferyl alcohol undergoes random polymerization to form lignin or stereoselective dimerization to produce specific lignan enantiomers [8] [9]. The discovery of dirigent proteins fundamentally changed the understanding of lignan biosynthesis by demonstrating that these compounds result from precisely controlled enzymatic processes rather than random chemical coupling [8] [10].

Compartmentalization and Transport

The phenylpropanoid pathway exhibits complex subcellular compartmentalization that influences the efficiency and regulation of Galbacin biosynthesis [6] [7]. The initial reactions catalyzed by PAL occur in the cytosol, while subsequent modifications involving cytochrome P450 enzymes like C4H take place at the endoplasmic reticulum [6]. The compartmentalization of these reactions necessitates efficient transport mechanisms to move intermediates between cellular compartments [6].

Recent research has identified ATP-binding cassette (ABC) transporters of the G subfamily (ABCG) as important players in phenylpropanoid transport [6] [7]. These transporters facilitate the movement of phenylpropanoid intermediates and final products across cellular membranes, enabling the appropriate localization of compounds for their biological functions [6]. For example, the Medicago truncatula transporter MtABCG10 selectively translocates 4-coumarate and other phenylpropanoid precursors between different cellular compartments [6].

Environmental and Developmental Regulation

The phenylpropanoid pathway responds dynamically to environmental stimuli and developmental signals, allowing plants to adjust Galbacin production according to physiological needs [15] [18]. Biotic stresses such as pathogen attack or herbivore feeding can rapidly upregulate the expression of phenylpropanoid biosynthetic genes, including those involved in lignan formation [18]. This stress-responsive activation enhances the production of defensive compounds like lignans that help protect plants from biological threats [18].

Abiotic factors including light exposure, temperature fluctuations, and mechanical stress also influence phenylpropanoid metabolism [15]. Light quality and intensity particularly affect the expression of PAL and other early pathway genes, thereby modulating the overall flux through the pathway toward lignan biosynthesis [15] [18].

Regulatory Networks and Signaling

The regulation of phenylpropanoid metabolism involves complex signaling networks that integrate environmental cues with developmental programs [15] [16]. MicroRNAs (miRNAs) have emerged as important regulators of lignan biosynthesis, with specific miRNAs targeting transcripts encoding key enzymes in the pathway [16]. These regulatory RNAs allow precise temporal and spatial control of gene expression, enabling plants to produce lignans when and where they are needed [16].

Transcription factors belonging to various families, including MYB, bHLH, and WD40 proteins, coordinate the expression of multiple genes in the phenylpropanoid pathway [15]. These transcriptional regulators often function as part of larger regulatory complexes that can simultaneously activate or repress multiple pathway components [15].

Localization in Plant Tissues

The spatial distribution of Galbacin and related lignan compounds within plant tissues reflects the specialized biological functions these molecules serve in plant physiology and defense [19] [20]. Understanding the tissue-specific localization patterns provides insights into the cellular mechanisms governing lignan biosynthesis and the evolutionary significance of these metabolites in plant biology [19].

Vascular Tissue Localization

The vascular cambium represents a primary site for lignan biosynthesis and accumulation in woody plants [19]. Immunolocalization studies using tissue printing and in situ hybridization techniques have demonstrated that dirigent protein gene expression occurs predominantly in the undifferentiated cambial regions of stem sections [19]. This localization pattern coincides with areas of active cell division and differentiation, where lignans may serve protective functions during vulnerable developmental stages [19].

Ray parenchyma cells and their initials also serve as important sites for lignan accumulation [19]. These cells function as storage and transport compartments, facilitating the movement of lignans throughout the vascular system [19]. The strategic positioning of ray cells allows for efficient distribution of defensive compounds to areas where they are needed most [19].

Secondary Xylem Distribution

Within the secondary xylem, lignans including Galbacin show preferential localization in specific cell wall layers [19]. Immunolabeling studies have revealed that lignan accumulation occurs primarily in the S₁ sublayer and compound middle lamella of lignified cell walls [19]. These regions correspond to known sites of lignin deposition initiation, suggesting a close functional relationship between lignan and lignin biosynthesis [19].

The localization of lignans in these specific cell wall compartments supports the hypothesis that dirigent proteins function not only in discrete lignan formation but also in controlling the initial stages of lignin polymerization [19]. The presence of contiguous arrays of dirigent sites in these regions may facilitate the ordered assembly of lignin biopolymers [19].

Foliar Tissue Patterns

In leaf tissues, lignans demonstrate distinct localization patterns that reflect their defensive roles [19]. The palisade parenchyma layers show particularly high concentrations of lignan-related biosynthetic activities [19]. This distribution pattern positions lignans strategically in photosynthetic tissues where they can provide protection against oxidative stress and herbivore attack [19].

Vascular bundles within leaves also accumulate significant amounts of lignans, reflecting the continuation of the vascular tissue localization pattern observed in stems and roots [19]. This distribution ensures that the leaf vascular network maintains the same defensive capabilities as the main stem vascular system [19].

Species-Specific Localization Patterns

Different plant species that produce Galbacin exhibit characteristic tissue localization patterns that reflect their evolutionary adaptations and ecological niches. In Chamaecyparis obtusa var. formosana, Galbacin accumulates predominantly in the heartwood tissue [21] [22]. This localization pattern is consistent with the defensive role of lignans in protecting the central, non-living portion of the tree trunk from fungal and bacterial degradation [21].

Machilus thunbergii shows a different pattern, with Galbacin and related lignans concentrated in the bark tissues [23] [24]. This outer localization positions the defensive compounds where they can provide immediate protection against external threats such as pathogens and herbivores [23]. The bark localization also facilitates the traditional use of this species for producing aromatic compounds and incense materials [25].

Table 3: Tissue Localization Patterns of Galbacin and Related Lignans

Plant SpeciesTissue TypeSpecific LocationFunction
Chamaecyparis obtusa var. formosanaHeartwoodCentral woody tissueStructural support and defense
Machilus thunbergiiBarkOuter bark layersProtection and defense
General lignan-producing plantsVascular cambiumUndifferentiated cambial regionsActive lignan biosynthesis
General lignan-producing plantsRay parenchyma cellsCell initialsStorage and transport
General lignan-producing plantsPalisade layer (leaves)Photosynthetic tissueDefense against herbivory
General lignan-producing plantsSecondary xylem cell wallsS₁ sublayer and compound middle lamellaCell wall strengthening

Developmental Regulation of Localization

The tissue-specific accumulation of lignans follows distinct developmental programs that coordinate biosynthetic capacity with physiological needs [19]. Dirigent protein expression shows temporal patterns that correlate with periods of active lignification and secondary wall formation [19]. This temporal coordination ensures that lignan production occurs when these defensive compounds are most needed [19].

The spatial regulation of lignan biosynthesis involves the coordinated expression of multiple pathway components in specific cell types [19]. This tissue-specific expression requires sophisticated regulatory mechanisms that can respond to both developmental cues and environmental signals [19]. The resulting localization patterns optimize the protective benefits of lignans while minimizing the metabolic costs associated with their production [19].

Subcellular Localization Mechanisms

At the subcellular level, lignan biosynthesis and accumulation involve specific organellar compartments and transport systems [6]. The endoplasmic reticulum serves as a major site for the cytochrome P450-catalyzed reactions that produce monolignol precursors [6]. Specialized vesicles may facilitate the transport of lignan precursors and products between different cellular compartments [6].

XLogP3

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Wikipedia

Galbacin

Dates

Last modified: 08-16-2023

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